molecular formula C13H17F3N2 B12434914 3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline

3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B12434914
M. Wt: 258.28 g/mol
InChI Key: BOJRJTMYCYDCHV-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a trifluoromethyl group and a methylpiperidinyl group attached to the aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and 3-nitro-5-(trifluoromethyl)aniline.

    Reduction: The nitro group in 3-nitro-5-(trifluoromethyl)aniline is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    N-Alkylation: The resulting 3-amino-5-(trifluoromethyl)aniline is then subjected to N-alkylation with 4-methylpiperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(4-methylpiperidin-1-yl)aniline: Similar structure with a fluorine atom instead of a trifluoromethyl group.

    4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: Contains a sulfonyl group instead of a trifluoromethyl group.

Uniqueness

3-(4-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a methylpiperidinyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various research applications.

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2/c1-9-2-4-18(5-3-9)12-7-10(13(14,15)16)6-11(17)8-12/h6-9H,2-5,17H2,1H3

InChI Key

BOJRJTMYCYDCHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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